

Lanatoside B source Digitalis lanata

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Compound of Interest

Compound Name: *Lanatoside B*

Cat. No.: B190427

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An In-depth Technical Guide to **Lanatoside B** from *Digitalis lanata*

Introduction

Digitalis lanata, commonly known as woolly foxglove, is a biennial or perennial plant species belonging to the Scrophulariaceae family.^[1] Native to Central and Southern Europe, it is a significant medicinal plant cultivated for its rich content of cardiac glycosides, a class of naturally occurring steroid-like compounds.^{[1][2]} Among these, **Lanatoside B** is a prominent glycoside, alongside others such as Lanatoside A, C, and E.^[1] Historically, *Digitalis* species have been paramount in the treatment of heart conditions. While *Digitalis purpurea* was initially the primary source, *D. lanata* has gained prominence for industrial production due to its higher yield of cardioactive heterosides and the specific profile of its glycosides, including the precursors to the widely used drug, digoxin.^{[1][3]} This guide provides a comprehensive technical overview of **Lanatoside B**, covering its biosynthesis, extraction, pharmacological action, and the methodologies involved in its study.

Lanatoside B: Chemical and Pharmacological Profile

Lanatoside B is a cardenolide, a type of cardiac glycoside characterized by a five-membered lactone ring attached to a steroid nucleus.^[4] Its complex structure includes a sugar moiety that influences its solubility and biological activity.^[5]

Table 1: Chemical and Physical Properties of **Lanatoside B**

Property	Value	Reference
Molecular Formula	C ₄₉ H ₇₆ O ₂₀	[5]
Molecular Weight	985.12 g/mol	[5]
CAS Number	17575-21-2	
Melting Point	245-248°C	[6]
Solubility	Soluble in Methanol (1/20) and Ethanol (1/40); Insoluble in Water.	[6]
Appearance	White crystalline powder.	[3]

Mechanism of Action

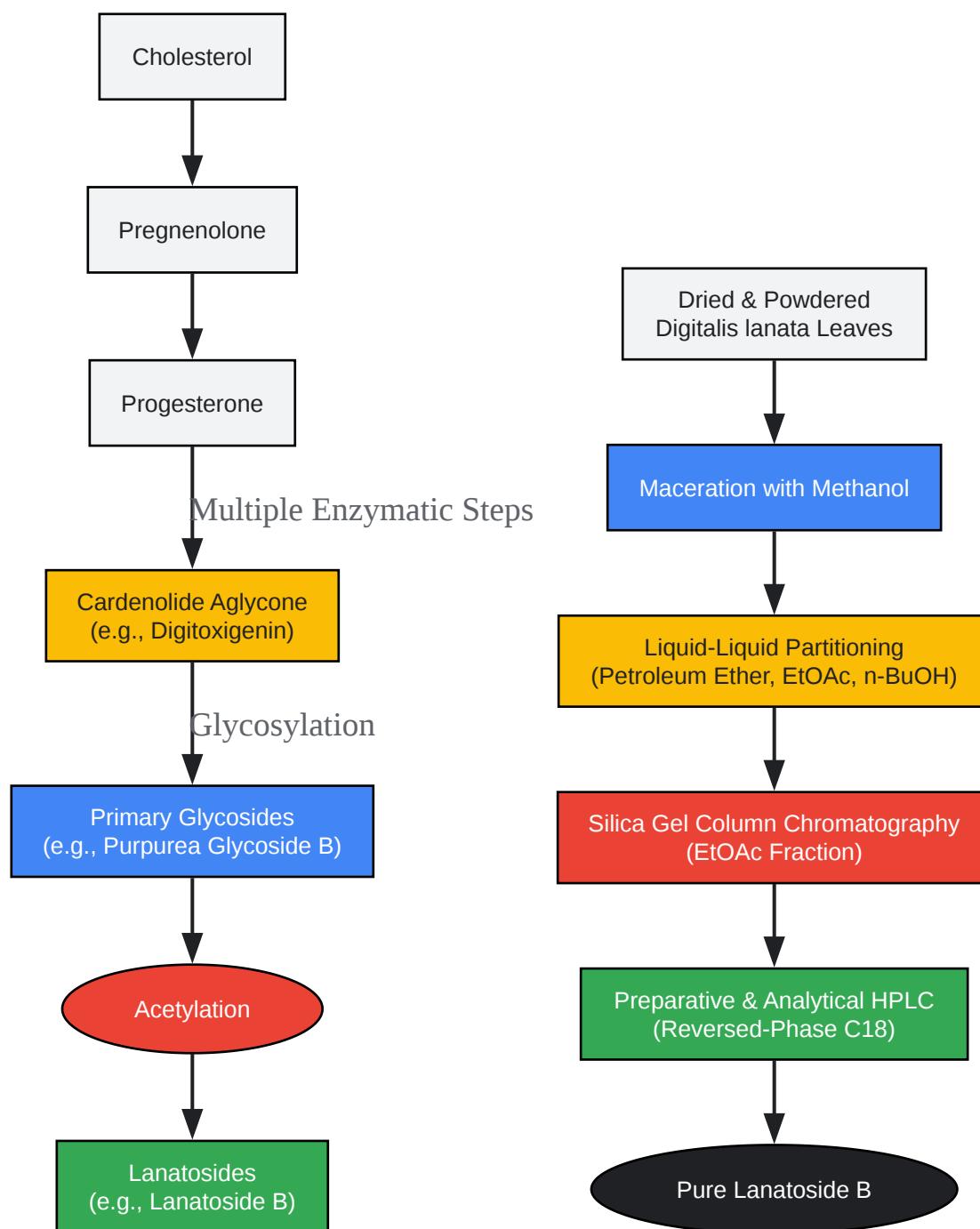
The primary pharmacological action of **Lanatoside B**, like other cardiac glycosides, is the inhibition of the sodium-potassium ATPase (Na⁺/K⁺-ATPase) pump located in the cell membranes of cardiac muscle cells (myocytes).^[5] This inhibition leads to a cascade of events:

- Increased Intracellular Sodium: By blocking the Na⁺/K⁺-ATPase pump, the efflux of sodium ions from the cell is reduced, leading to an accumulation of intracellular sodium.^[7]
- Increased Intracellular Calcium: The elevated intracellular sodium concentration alters the function of the sodium-calcium exchanger (NCX). This transporter typically removes calcium from the cell, but under conditions of high intracellular sodium, its activity is reversed, leading to an increase in intracellular calcium concentration.^{[5][7]}
- Enhanced Myocardial Contractility: The increased availability of intracellular calcium enhances the interaction between actin and myosin, the contractile proteins of the heart muscle. This results in a more forceful contraction of the heart (a positive inotropic effect).^[7]
^[8]

This mechanism makes **Lanatoside B** effective in treating conditions like congestive heart failure, where cardiac output is diminished.^{[1][6]}

Signaling Pathway of Lanatoside B

The signaling cascade initiated by **Lanatoside B**'s inhibition of the Na^+/K^+ -ATPase pump is central to its therapeutic and toxic effects.



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